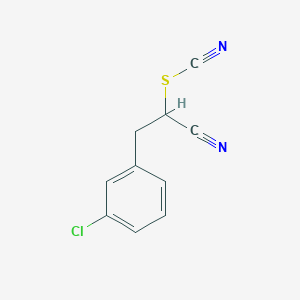![molecular formula C21H24N2O2 B14912491 Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)
Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate is a complex organic compound that belongs to the class of spiropiperidines. These compounds are characterized by a spiro-connected piperidine and quinoline ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate typically involves the acylation of 1-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinolines]. This process can be efficiently carried out using simple and mild debenzylation reaction conditions, such as HCOONH4/Pd/C . The starting material, 1-benzyl-4-piperidone, is readily available and undergoes acylation to form the desired spiropiperidine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological processes and interactions at the molecular level.
Industry: It can be used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole
- 4H-3,1-Benzoxazines and their dihydro derivatives
- Benzoxazines coupled with 3-bromoquinoline
Uniqueness
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate stands out due to its spiro-connected piperidine and quinoline ring system, which imparts unique chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Eigenschaften
Molekularformel |
C21H24N2O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
benzyl spiro[3,4-dihydro-1H-quinoline-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c24-20(25-16-17-6-2-1-3-7-17)23-14-12-21(13-15-23)11-10-18-8-4-5-9-19(18)22-21/h1-9,22H,10-16H2 |
InChI-Schlüssel |
TYMXYJRSBUJJLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




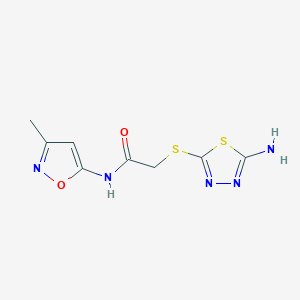
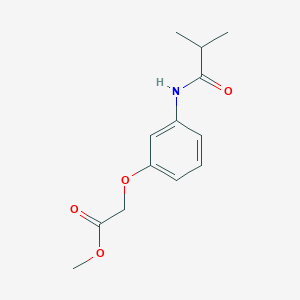
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
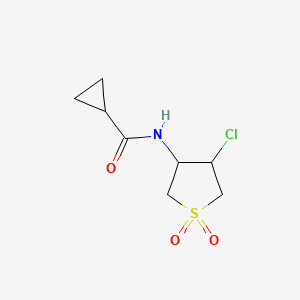
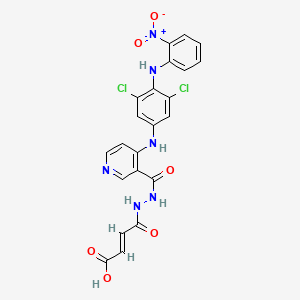

![(5Z)-1-benzyl-5-[(benzylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14912463.png)


